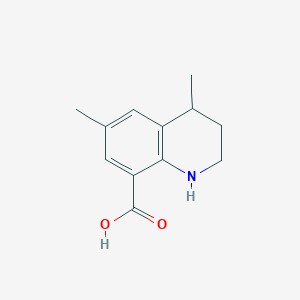

4,6-二甲基-1,2,3,4-四氢喹啉-8-甲酸

描述

“4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid” is a chemical compound with the CAS Number: 1803598-24-4 . It has a molecular weight of 205.26 . The IUPAC name for this compound is 4,6-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid .

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives has been a topic of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO2/c1-7-5-9-8(2)3-4-13-11(9)10(6-7)12(14)15/h5-6,8,13H,3-4H2,1-2H3, (H,14,15) .

Chemical Reactions Analysis

The chemical reactions of tetrahydroquinoline derivatives have been studied extensively . For instance, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal .

科学研究应用

合成和形成机理

2-取代 7,7-二甲基-5-氧代-5,6,7,8-四氢喹啉-4-羧酸的合成涉及酰基和芳酰丙酮酸与 3-氨基-5,5-二甲基环己-2-烯-1-酮的反应。它们的形成机理已经通过从头算量子化学计算进行了研究,提供了对这些反应的合理途径的见解 (Rudenko et al., 2012)。类似地,已经报道了 7,7-二甲基-5-氧代-5,6,7,8-四氢喹啉-4-羧酸甲酯的合成以及通过 X 射线结构分析建立它们的分子和晶体结构,增加了对这些化合物结构复杂性的理解 (Rudenko et al., 2013)。

化学反应和衍生物合成

已经探索了 2-取代 7,7-二甲基-5-氧代-5,6,7,8-四氢喹啉-4-羧酸与肼的反应,导致形成 5-取代 8,8-二甲基-3,7,8,9-四氢-2H-吡啶并[4,3,2-de]辛诺林-3-酮。该反应的产率良好,并且已经使用非经验量子化学计算提出了该反应的机理 (Rudenko et al., 2013)。

溶剂相互作用和晶体形成

这些化合物与不同溶剂的相互作用可以产生替代的晶体形式。例如,外消旋 V 形二喹啉衍生物从非质子二甲基甲酰胺中结晶导致具有高对称性的无溶剂晶体结构,说明了结晶溶剂选择和分子间缔合在产生替代晶体形式中的影响 (Alshahateet et al., 2015)。

安全和危害

未来方向

The tetrahydroquinoline scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .

作用机制

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinoline, a similar compound, is an important structural motif of various natural products and therapeutic lead compounds . These compounds can act as precursors for various alkaloids displaying multifarious biological activities .

Mode of Action

The mode of action often involves reactions such as isomerization of iminium intermediate .

Biochemical Pathways

Similar compounds like 1,2,3,4-tetrahydroisoquinoline are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds like 1,2,3,4-tetrahydroisoquinoline are known to display multifarious biological activities .

属性

IUPAC Name |

4,6-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-7-5-9-8(2)3-4-13-11(9)10(6-7)12(14)15/h5-6,8,13H,3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQNXDWKMPHFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=C1C=C(C=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

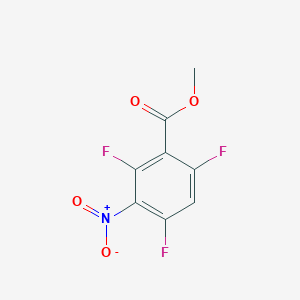

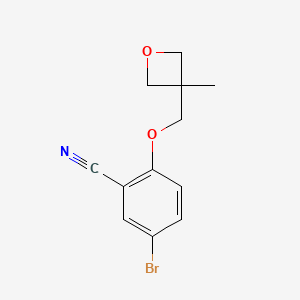

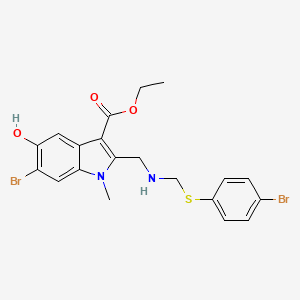

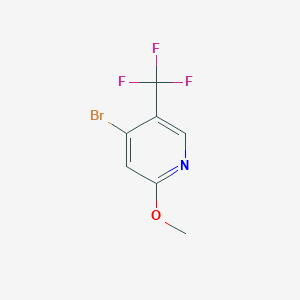

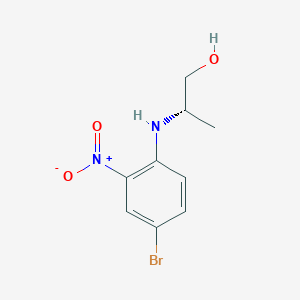

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 5-benzyl-3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1474967.png)

![[1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol](/img/structure/B1474968.png)